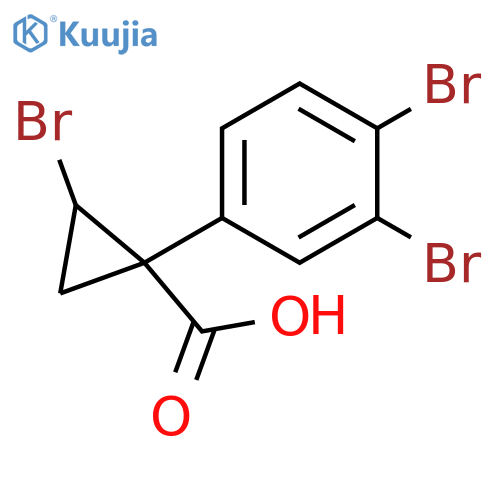Cas no 2137883-15-7 (Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)

2137883-15-7 structure
商品名:Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-
CAS番号:2137883-15-7
MF:C10H7Br3O2
メガワット:398.873380899429
CID:5287815
Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-
-
- インチ: 1S/C10H7Br3O2/c11-6-2-1-5(3-7(6)12)10(9(14)15)4-8(10)13/h1-3,8H,4H2,(H,14,15)
- InChIKey: BDJIXLCNYTXYDN-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Br)C(Br)=C2)(C(O)=O)CC1Br
Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673529-10.0g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 10g |
$8889.0 | 2023-05-31 | ||
| Enamine | EN300-673529-0.05g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 0.05g |
$1737.0 | 2023-05-31 | ||
| Enamine | EN300-673529-0.1g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 0.1g |
$1819.0 | 2023-05-31 | ||
| Enamine | EN300-673529-2.5g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 2.5g |
$4052.0 | 2023-05-31 | ||
| Enamine | EN300-673529-0.5g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 0.5g |
$1984.0 | 2023-05-31 | ||
| Enamine | EN300-673529-0.25g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 0.25g |
$1902.0 | 2023-05-31 | ||
| Enamine | EN300-673529-5.0g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 5g |
$5995.0 | 2023-05-31 | ||
| Enamine | EN300-673529-1.0g |
2-bromo-1-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid |
2137883-15-7 | 1g |
$2068.0 | 2023-05-31 |
Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)- 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
2137883-15-7 (Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 68551-17-7(Isoalkanes, C10-13)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
